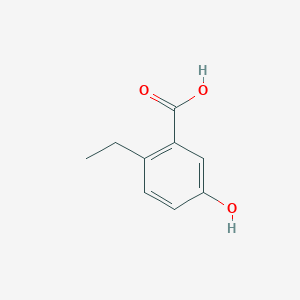

4-(Cyclopentylmethyl)piperazin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Potential as Positron Emission Tomography Radiotracers

A study by Abate et al. (2011) highlighted the synthesis of novel analogues of the σ receptor ligand PB28, designed to have reduced lipophilicity for potential use as positron emission tomography (PET) radiotracers. These analogues, by incorporating more polar functional groups, exhibit significant affinities for receptor subtypes, indicating their utility in diagnostic applications in oncology Abate et al., 2011.

Catalytic Applications in Organic Synthesis

Yousefi et al. (2018) demonstrated the use of piperazine as an efficient catalyst in the synthesis of 2-amino-3-cyano-4H-pyrans derivatives in aqueous media. This process features a simple procedure, high yields, and showcases piperazine's role as a low-cost, environmentally benign catalyst, highlighting its importance in the development of pharmaceutically relevant compounds Yousefi et al., 2018.

Antimicrobial and Antimycobacterial Activities

Patel et al. (2012) synthesized novel triazine analogues incorporating a piperazinyl (piperidinyl) moiety, which were evaluated for their in vitro antimicrobial activity. These compounds displayed potential as agents with dual antimicrobial and antimycobacterial activities, suggesting their application in addressing drug-resistant bacterial infections Patel et al., 2012.

Antimalarial Activity

Klaymann et al. (1979) reported on N4,N4-disubstituted 2-acetylpyridine thiosemicarbazones with significant antimalarial activity. The introduction of piperazine and other cyclic amines enhanced potency, offering curative properties at low doses in a Plasmodium berghei infected mouse model. This illustrates the compound's role in the development of new antimalarial agents Klaymann et al., 1979.

Synthesis of Piperazines Under Batch and Flow Conditions

Gueret et al. (2020) presented a visible-light-promoted decarboxylative annulation protocol for synthesizing 2-substituted piperazines. This method, efficient under both batch and continuous flow conditions, underscores the versatility of piperazine derivatives in medicinal chemistry, highlighting their significance as privileged scaffolds Gueret et al., 2020.

Mécanisme D'action

Target of Action

A structurally similar compound, 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x), has been found to inhibit cyclin-dependent kinase 4 (cdk4) and ampk-related kinase 5 (ark5) . These kinases play crucial roles in cell cycle regulation and energy metabolism, respectively .

Mode of Action

The related compound 7x has been shown to induce apoptosis of tumor cells at a concentration of approximately 30-100 nm . This suggests that 4-(Cyclopentylmethyl)piperazin-2-one might interact with its targets to disrupt normal cellular processes, leading to cell death .

Biochemical Pathways

The related compound 7x affects the cell cycle, a complex process controlled by several biochemical pathways . These pathways ensure that initiation of a particular cell cycle event is dependent on the accurate completion of another .

Result of Action

The related compound 7x has been found to induce apoptosis of tumor cells . This suggests that this compound might have similar effects, potentially leading to cell death .

Propriétés

IUPAC Name |

4-(cyclopentylmethyl)piperazin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O/c13-10-8-12(6-5-11-10)7-9-3-1-2-4-9/h9H,1-8H2,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOYJETWBQGZWFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CN2CCNC(=O)C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-cyano-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2866540.png)

![N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-chlorobenzamide](/img/structure/B2866547.png)

![4-(diethylsulfamoyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2866548.png)

![5-chloro-N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2866549.png)

![4-(3,4-dichlorophenyl)-6-(4-fluorobenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2866550.png)

![N-cyclohexyl-N-(2-hydroxyethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2866551.png)

![(1R,2S)-2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]cyclopropane-1-carboxylic acid](/img/structure/B2866558.png)